4-(4-(Trifluoromethyl)phenoxy)benzaldehyde
Overview
Description
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H9F3O2 and its molecular weight is 266.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- Bis-Schiff Base Compounds : A series of novel bis-Schiff base compounds with trifluoromethyl were synthesized using 1,4-di(4-amino-2-trifluoromethyl-phenoxy)benzene and benzaldehyde derivatives. These compounds were characterized through various techniques such as UV, 1H NMR, IR, and elemental analysis (Yin Da-xue, 2010).
Spectroscopic Characterization and Polymer Synthesis
- Bis-aldehyde Monomers and Polyazomethines : Bis-aldehyde monomers like 4-(4′-formyl-phenoxy)benzaldehyde were synthesized and polymerized with various amines to yield poly(azomethine)s. These polymers exhibited significant electrical conductivity, making them relevant in material science (A. Hafeez et al., 2019).
Development of Fluorescent Polymers
- Fluorescent Phenylene Vinylene Polymers : Research on synthesizing highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers revealed the potential of 4-(Trifluorovinyloxy)benzaldehyde in the development of materials with enhanced fluorescent properties (Andrew R. Neilson et al., 2008).
Synthesis of Phthalocyanine Derivatives
- 4-(4-aldehyde-phenoxy) Phthalocyanines : The study on covalent immobilization of phthalocyanine on graphene oxide involved the synthesis of 4-(4-aldehyde-phenoxy) phthalocyanine derivatives, demonstrating the application of this compound in photocatalytic degradation (Yefeng Liu et al., 2019).
Synthesis of Schiff Base Derivatives
- 4,5-Dihydro-1,2,4-triazole Schiff Bases : The synthesis of Schiff base derivatives with 4-amino-4,5-dihydro-3-(phenoxy-methyl)-1H-1,2,4-triazole-5-thione and substituted benzaldehydes demonstrated the utility of benzaldehyde derivatives in producing compounds with significant biological activities (Xiao-hong Sun et al., 2009).
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPORHXEHBGCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535690 | |
Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90035-20-4 | |
Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90035-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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